molecular formula C9H12Cl2N2O B1519517 2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride CAS No. 1221722-95-7

2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride

Cat. No. B1519517
M. Wt: 235.11 g/mol
InChI Key: UCCLBRVKVGKBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride is a chemical compound with the CAS Number: 1221722-95-7 . It has a molecular weight of 235.11 . This compound is also known as diclofenac impurity A, and is commonly used as an impurity in diclofenac formulations.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN2O.ClH/c1-6-2-3-8(7(10)4-6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides, including compounds structurally related to "2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride," in human and rat liver microsomes. These herbicides are known for their carcinogenic properties in rats, and the study suggests a complex metabolic activation pathway leading to DNA-reactive products. The research identifies important intermediates and demonstrates differences in metabolism between human and rat liver microsomes, highlighting the significance in understanding human exposure risks (Coleman et al., 2000).

Chemoselective Acetylation of 2-Aminophenol

Magadum and Yadav (2018) discuss the chemoselective monoacetylation of 2-aminophenol to produce intermediates useful in the synthesis of antimalarial drugs. While not directly mentioning "2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride," the process optimization, mechanism, and kinetics explored in this study provide valuable insights into the efficient production of related compounds with pharmaceutical applications (Magadum & Yadav, 2018).

Synthesis and Antimalarial Activity

Werbel et al. (1986) investigate the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, leading to insights into the development of potent antimalarial drugs. This study underscores the potential pharmaceutical applications of structurally complex acetamides, including those similar to "2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride," in treating resistant strains of malaria (Werbel et al., 1986).

Hydrogen Bond Studies

Romero and Margarita (2008) focus on the hydrogen bond studies in substituted acetamides, offering insights into the molecular interactions that can influence the stability and reactivity of compounds like "2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride." Understanding these molecular interactions is crucial for the design of new drugs and materials with specific properties (Romero & Margarita, 2008).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-amino-N-(2-chloro-4-methylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c1-6-2-3-8(7(10)4-6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCLBRVKVGKBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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